Tetraethylcystamine-13C4
Description
Properties
CAS No. |
1330185-38-0 |
|---|---|
Molecular Formula |
C12H28N2S2 |
Molecular Weight |
268.459 |
IUPAC Name |
2-[2-[di(ethyl)amino]ethyldisulfanyl]-N,N-di(ethyl)ethanamine |
InChI |
InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3/i1+1,2+1,3+1,4+1 |
InChI Key |
MNAQQAGUKWXGLG-JCDJMFQYSA-N |
SMILES |
CCN(CC)CCSSCCN(CC)CC |
Synonyms |
2,2’-Dithiobis[N,N-diethyl-ethanamine-13C4; 2,2’’’-Dithiobistriethylamine-13C4; 3,10-Diethyl-6,7-dithia-3,10-diazadodecane-13C4; NSC 529154-13C4; |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment Strategies for Tetraethylcystamine 13c4
Precursor Selection and Chemical Synthesis Pathways for -13C4 Incorporation
The synthesis of Tetraethylcystamine-13C4 necessitates the strategic selection of precursors that facilitate the incorporation of four carbon-13 (¹³C) atoms into the molecular structure. A common and effective precursor for this purpose is L-Cysteine labeled with ¹³C. Specifically, L-Cysteine-3-¹³C or L-Cysteine-¹³C₃,¹⁵N can be utilized. medchemexpress.commedchemexpress.com The synthesis pathway often begins with a labeled version of L-cysteine, a conditionally essential amino acid that is a precursor for many biologically active molecules. medchemexpress.commedchemexpress.com Another potential precursor is l-2-[¹³C]oxothiazolidine-4-carboxylic acid ([¹³C]OTZ), which can be metabolized to yield ¹³C-labeled cysteine. physiology.org
The general synthetic approach involves the reaction of these labeled precursors in a multi-step process. One plausible pathway begins with the reduction of two molecules of ¹³C-labeled cysteine to form the corresponding amino thiol. This intermediate is then subjected to oxidative coupling to form the disulfide bond, yielding a ¹³C-labeled cystamine (B1669676) core. Subsequent N-alkylation of the primary amine groups with a suitable ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions, leads to the formation of Tetraethylcystamine-¹³C4. The ¹³C labels are strategically positioned within the ethylene (B1197577) backbone of the cystamine moiety.
Methodologies for Stereospecific and Regiospecific ¹³C-Labeling
Achieving stereospecific and regiospecific ¹³C-labeling is critical to ensure the labeled atoms are in the correct positions for subsequent analytical studies. Regiospecificity in the synthesis of Tetraethylcystamine-¹³C4 is primarily controlled by the choice of the labeled precursor. By using L-Cysteine-3-¹³C, the ¹³C label is specifically introduced at the beta-carbon position of the cysteine molecule, which becomes one of the carbons in the ethylene bridge of the final tetraethylcystamine (B143280) structure.
Stereospecificity is often addressed through enzymatic synthesis or the use of chiral catalysts. For instance, enzymatic methods can be employed to produce nucleoside triphosphates (NTPs) that are stereospecifically deuterated, a technique that can be adapted for ¹³C labeling. nih.govnih.gov In chemical synthesis, methods like the enantioselective alkylation of amino acid derivatives can be used to introduce a ¹³C label into a specific enantiotopic position. beilstein-journals.org For larger molecules, residue-specific labeling methods have been developed to introduce isotopes into specific amino acid side chains, such as arginine, which can be adapted for other molecules. nih.gov The combination of a labeled precursor and a controlled synthetic route ensures the precise placement of the ¹³C atoms.
Optimization of Synthetic Yields for Isotopic Purity of Tetraethylcystamine-¹³C4
Optimizing the synthetic yield while maintaining high isotopic purity is a key challenge in the preparation of labeled compounds. Isotopic purity refers to the percentage of molecules that contain the desired number of ¹³C atoms at the specified locations. Several factors influence both yield and purity.
Reaction conditions such as temperature, pressure, and reaction time must be carefully controlled at each step of the synthesis. The choice of solvent and base for the N-alkylation step is also crucial to maximize the reaction rate and minimize side reactions. Purification of intermediates at each stage of the synthesis is essential to remove unlabeled or partially labeled impurities. Techniques such as column chromatography and recrystallization are commonly employed.
Bolus-based stable isotope labeling experiments in mouse models have shown that optimizing factors like dosage, administration length, and fasting periods can maximize labeling. biorxiv.org While these are in-vivo studies, the principles of optimizing precursor availability and reaction conditions are transferable to in-vitro synthesis. The goal is to achieve an isotopic enrichment of close to 99%, which is often required for sensitive analytical applications. nih.gov
Analytical Verification of ¹³C-Enrichment and Labeling Pattern in Tetraethylcystamine-¹³C4
Following synthesis, rigorous analytical methods are required to confirm the isotopic enrichment and the precise location of the ¹³C labels within the Tetraethylcystamine-¹³C4 molecule.
Advanced Spectroscopic Characterization (e.g., High-Resolution NMR for ¹³C-¹³C Coupling)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for structural elucidation and isotopic analysis. diva-portal.org High-resolution ¹³C-NMR is particularly valuable. The large chemical shift range of ¹³C provides better spectral resolution compared to ¹H-NMR. nih.gov For Tetraethylcystamine-¹³C4, the presence of four ¹³C atoms allows for the observation of ¹³C-¹³C spin-spin coupling, which provides direct evidence of the connectivity between the labeled carbon atoms. researchgate.net
Advanced NMR experiments, such as (H)CC-CT-COSY and (H)CC-TOCSY, can be used to trace the ¹³C resonances and confirm the labeling pattern. diva-portal.org While ¹³C-¹³C scalar couplings can sometimes lead to line broadening, specialized techniques can mitigate this effect. sigmaaldrich.com The analysis of coupling constants can also provide conformational information about the molecule. acs.org
Mass Spectrometric Confirmation of Isotopic Mass Shifts
Mass spectrometry (MS) is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and determine its isotopic enrichment. mdpi.com For Tetraethylcystamine-¹³C4, the incorporation of four ¹³C atoms results in a predictable increase in the molecular mass compared to the unlabeled compound. High-resolution mass spectrometry (HRMS), such as that performed with an Orbitrap mass spectrometer, can differentiate between ions of ¹³C-labeled and unlabeled tracers with high accuracy. acs.org
Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the isotopic enrichment. mdpi.com By fragmenting the molecule and analyzing the mass-to-charge ratio of the resulting ions, it is possible to confirm the location of the labels within the molecular structure. Isotope Ratio Mass Spectrometry (IRMS) is another powerful tool that provides high-precision measurements of isotope ratios. thermofisher.com A unified equation can be used to calculate the isotopic purity from the corrected intensities of representative isotopolog ions. researchgate.net
[
{"box_2d": [3, 0, 995, 999], "content": "### 3. Advanced Analytical Methodologies Employing this compound as a Research Tool\n\nthis compound, a stable isotope-labeled form of tetraethylcystamine, serves as a critical tool in advanced analytical methodologies. Its primary utility lies in its application as an internal standard for mass spectrometry-based quantitative analysis, providing a reference for accurate and precise measurements of its unlabeled counterpart in complex samples. The incorporation of four Carbon-13 (¹³C) atoms creates a distinct mass shift, allowing it to be differentiated from the naturally occurring analyte while maintaining nearly identical chemical and physical properties. rsc.org\n\n### 3.1. Development and Validation of Mass Spectrometry-Based Assays Utilizing this compound\n\nThe development of robust and reliable analytical methods is paramount in research. This compound is instrumental in the creation and validation of mass spectrometry-based assays designed to quantify tetraethylcystamine and related compounds.\n\n#### 3.1.1. Liquid Chromatography-Mass Spectrometry (LC-MS) Applications with this compound as an Internal Standard\n\nIn liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis. rsc.org Because SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. rsc.org This co-elution helps to compensate for variations during sample preparation and analysis, such as analyte loss during extraction or matrix effects that can suppress or enhance the analyte signal. rsc.org By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise quantification can be achieved. rsc.org\n\n##### 3.1.1.1. Method Development for Quantitative Analysis in Complex Biological Matrices (Non-Human)\n\nThe development of quantitative LC-MS methods for complex non-human biological matrices, such as animal tissue extracts or environmental samples, requires careful optimization. A typical workflow involves sample extraction, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. [11, 19]\n\nFor instance, a method could be developed to quantify a target analyte in rat brain tissue. The tissue would first be homogenized and the proteins precipitated. A known amount of this compound would then be added to the supernatant. fu-berlin.de This mixture is then injected into an LC-MS/MS system. The chromatographic conditions, such as the mobile phase composition and gradient, are optimized to achieve good separation of the analyte from other matrix components. fu-berlin.de The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and this compound are monitored for highly selective and sensitive detection. [11, 24]\n\n**Table 1: Illustrative LC-MS/MS Parameters for Analyte and this compound**\n\n| Parameter | Analyte | this compound (Internal Standard) |\n|---|---|---|\n| **Precursor Ion (m/z)** | To be determined based on analyte | To be determined based on analyte + 4 Da |\n| **Product Ion (m/z)** | To be determined based on fragmentation | To be determined based on fragmentation |\n| **Collision Energy (eV)** | Optimized for analyte fragmentation | Optimized for IS fragmentation |\n| **Retention Time (min)** | Expected to be nearly identical to IS | Expected to be nearly identical to analyte |\n\n##### 3.1.1.2. Validation Parameters: Selectivity, Accuracy, Precision, and Stability of this compound in Analytical Methods\n\nMethod validation ensures the reliability of an analytical procedure. For methods utilizing this compound, key validation parameters include:\n\n* **Selectivity:** The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. caltech.edu The use of MRM in LC-MS/MS provides high selectivity.\n* **Accuracy:** The closeness of the measured value to the true value. caltech.edu It is often assessed by analyzing quality control (QC) samples at different concentrations and is typically expected to be within ±15% (or ±20% at the lower limit of quantification). nih.gov\n* **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. caltech.edu It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should ideally be less than 15%. caltech.edu\n* **Stability:** The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. nih.gov Stability studies are conducted to determine how storage conditions (e.g., room temperature, freeze-thaw cycles) affect the analyte concentration over time. nih.gov\n\n**Table 2: Example Validation Data for an LC-MS/MS Assay**\n\n| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, mean ± SD) | Accuracy (%) | Precision (%RSD) |\n|---|---|---|---|---|\n| Low | 5 | 4.8 ± 0.3 | 96 | 6.3 |\n| Medium | 50 | 51.2 ± 2.5 | 102.4 | 4.9 |\n| High | 200 | 195.6 ± 9.8 | 97.8 | 5.0 |\n\n#### 3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Incorporating this compound\n\nFor an analyte to be analyzed by gas chromatography-mass spectrometry (GC-MS), it must be volatile and thermally stable. If the target analyte and its labeled internal standard, this compound, meet these criteria, GC-MS can be a powerful analytical tool. The sample is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. The use of a labeled internal standard in GC-MS follows the same principles as in LC-MS, correcting for variability in injection volume and ionization efficiency. In some cases, chemical derivatization may be necessary to increase the volatility of the analyte for GC-MS analysis. \n\n#### 3.1.3. High-Resolution Mass Spectrometry for Precise Isotopic Abundance Measurements\n\nHigh-resolution mass spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. This capability allows for the unambiguous determination of the elemental composition of an analyte. [1, 22] When using this compound, HRMS can precisely measure the mass difference between the labeled and unlabeled compound, confirming the number of ¹³C atoms incorporated. Furthermore, HRMS can resolve the isotopic fine structure of a molecule, which arises from the natural abundance of heavy isotopes like ¹³C and ¹⁵N. [10, 22] This provides a high degree of confidence in compound identification. The ability to resolve isobaric interferences—ions with the same nominal mass but different elemental compositions—is another key advantage of HRMS in complex sample analysis. \n\n### 3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for 13C-Labeled Metabolite Tracing\n\nWhile the primary use of this compound is as an internal standard in mass spectrometry, the presence of the ¹³C label makes it detectable by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR is a powerful technique for determining the structure of organic molecules by providing information about the carbon skeleton. \n\nIn the context of metabolic research, ¹³C-labeled compounds are used as tracers to follow the fate of metabolites through biochemical pathways. [14, 20] For example, a ¹³C-labeled substrate can be introduced to a biological system, and ¹³C NMR can be used to track the incorporation of the ¹³C atoms into various downstream metabolites. [14, 20] This provides valuable insights into the activity of metabolic pathways. [14, 20] Although this compound is not a primary metabolic substrate, its distinct ¹³C signals could potentially be used in specialized NMR studies to probe its interactions or stability within a biological system, provided its concentration is high enough for detection. The large chemical shift range of ¹³C NMR allows for well-resolved peaks, which can aid in the identification of labeled compounds within a complex mixture. wuxiapptec.com\n\n**Table 3: List of Compounds Mentioned**\n\n| Compound Name |\n|---|\n| this compound |\n| Tetraethylcystamine |\n| Carbon-13 |\n| Nitrogen-15 |"}
]
```### 3. Advanced Analytical Methodologies Employing this compound as a Research Tool
Development and Validation of Mass Spectrometry-Based Assays Utilizing this compound
The development of robust and reliable analytical methods is paramount in research. This compound is instrumental in the creation and validation of mass spectrometry-based assays designed to quantify tetraethylcystamine and related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications with this compound as an Internal Standard
In liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis. wuxiapptec.com Because SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. wuxiapptec.com This co-elution helps to compensate for variations during sample preparation and analysis, such as analyte loss during extraction or matrix effects that can suppress or enhance the analyte signal. wuxiapptec.com By comparing the signal of the analyte to the known concentration of the internal standard, a more accurate and precise quantification can be achieved. wuxiapptec.com
The development of quantitative LC-MS methods for complex non-human biological matrices, such as animal tissue extracts or environmental samples, requires careful optimization. ukm.my A typical workflow involves sample extraction, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. ukm.mythermofisher.com
For instance, a method could be developed to quantify a target analyte in rat brain tissue. The tissue would first be homogenized and the proteins precipitated. A known amount of this compound would then be added to the supernatant. thermofisher.com This mixture is then injected into an LC-MS/MS system. The chromatographic conditions, such as the mobile phase composition and gradient, are optimized to achieve good separation of the analyte from other matrix components. thermofisher.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and this compound are monitored for highly selective and sensitive detection. thermofisher.comd-nb.info
Table 1: Illustrative LC-MS/MS Parameters for Analyte and this compound
| Parameter | Analyte | this compound (Internal Standard) |
| :--- | :--- | :--- |
| Precursor Ion (m/z) | To be determined based on analyte | To be determined based on analyte + 4 Da |
| Product Ion (m/z) | To be determined based on fragmentation | To be determined based on fragmentation |
| Collision Energy (eV) | Optimized for analyte fragmentation | Optimized for IS fragmentation |
| Retention Time (min) | Expected to be nearly identical to IS | Expected to be nearly identical to analyte |
Method validation ensures the reliability of an analytical procedure. For methods utilizing this compound, key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net The use of MRM in LC-MS/MS provides high selectivity.
Accuracy: The closeness of the measured value to the true value. researchgate.net It is often assessed by analyzing quality control (QC) samples at different concentrations and is typically expected to be within ±15% (or ±20% at the lower limit of quantification). nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should ideally be less than 15%. researchgate.net
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. nih.gov Stability studies are conducted to determine how storage conditions (e.g., room temperature, freeze-thaw cycles) affect the analyte concentration over time. nih.gov
Table 2: Example Validation Data for an LC-MS/MS Assay
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL, mean ± SD) | Accuracy (%) | Precision (%RSD) |
| :--- | :--- | :--- | :--- | :--- |
| Low | 5 | 4.8 ± 0.3 | 96 | 6.3 |
| Medium | 50 | 51.2 ± 2.5 | 102.4 | 4.9 |
| High | 200 | 195.6 ± 9.8 | 97.8 | 5.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches Incorporating this compound
For an analyte to be analyzed by gas chromatography-mass spectrometry (GC-MS), it must be volatile and thermally stable. ukm.my If the target analyte and its labeled internal standard, this compound, meet these criteria, GC-MS can be a powerful analytical tool. ukm.my The sample is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. ukm.my The use of a labeled internal standard in GC-MS follows the same principles as in LC-MS, correcting for variability in injection volume and ionization efficiency. nih.gov In some cases, chemical derivatization may be necessary to increase the volatility of the analyte for GC-MS analysis. ukm.my
High-Resolution Mass Spectrometry for Precise Isotopic Abundance Measurements
High-resolution mass spectrometry (HRMS) offers the ability to measure the mass of an ion with very high accuracy, typically to four or five decimal places. rsc.org This capability allows for the unambiguous determination of the elemental composition of an analyte. nih.govbroadinstitute.org When using this compound, HRMS can precisely measure the mass difference between the labeled and unlabeled compound, confirming the number of ¹³C atoms incorporated. broadinstitute.org Furthermore, HRMS can resolve the isotopic fine structure of a molecule, which arises from the natural abundance of heavy isotopes like ¹³C and ¹⁵N. broadinstitute.orgfu-berlin.de This provides a high degree of confidence in compound identification. The ability to resolve isobaric interferences—ions with the same nominal mass but different elemental compositions—is another key advantage of HRMS in complex sample analysis. caltech.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for 13C-Labeled Metabolite Tracing
While the primary use of this compound is as an internal standard in mass spectrometry, the presence of the ¹³C label makes it detectable by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. ¹³C NMR is a powerful technique for determining the structure of organic molecules by providing information about the carbon skeleton. frontiersin.org
In the context of metabolic research, ¹³C-labeled compounds are used as tracers to follow the fate of metabolites through biochemical pathways. nih.govfrontiersin.org For example, a ¹³C-labeled substrate can be introduced to a biological system, and ¹³C NMR can be used to track the incorporation of the ¹³C atoms into various downstream metabolites. nih.govfrontiersin.org This provides valuable insights into the activity of metabolic pathways. nih.govfrontiersin.org Although this compound is not a primary metabolic substrate, its distinct ¹³C signals could potentially be used in specialized NMR studies to probe its interactions or stability within a biological system, provided its concentration is high enough for detection. frontiersin.org The large chemical shift range of ¹³C NMR allows for well-resolved peaks, which can aid in the identification of labeled compounds within a complex mixture. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
| :--- |
| this compound |
| Tetraethylcystamine |
| Carbon-13 |
| Nitrogen-15 |
Advanced Analytical Methodologies Employing Tetraethylcystamine 13c4 As a Research Tool
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for 13C-Labeled Metabolite Tracing
13C-NMR Spectroscopic Detection of Tetraethylcystamine-13C4 and its Metabolic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating molecular structures and dynamics. The use of 13C-labeled compounds like this compound significantly enhances the power of NMR-based metabolomics. researchgate.netacs.org One of the primary advantages of 13C-NMR is its large chemical shift range (approximately 200 ppm) compared to proton (1H) NMR (around 10 ppm), which results in greater signal dispersion and reduced spectral overlap, simplifying the identification of individual metabolites in complex biological mixtures. acs.orgnih.gov
The 13C-NMR spectrum of this compound is characterized by distinct signals from the labeled ethyl groups. While specific experimental data for this compound is not publicly available, expected chemical shifts can be predicted based on data from the parent compound, cystamine (B1669676), and related structures. nih.govplos.org The four labeled carbons are anticipated to produce strong, easily identifiable signals, serving as a clear spectroscopic signature.
Predicted ¹³C-NMR Chemical Shifts for Tetraethylcystamine-¹³C₄ and its Primary Metabolite
| Compound | Carbon Atom | Predicted Chemical Shift (δ) in ppm (relative to TMS) | Rationale / Notes |
| Tetraethylcystamine-¹³C₄ | ¹³CH₂-CH₃ | ~45-50 | The ¹³C label provides a strong, unambiguous signal. The chemical shift is influenced by the adjacent nitrogen atom. |
| ¹³CH₂-¹³CH₃ | ~12-15 | The terminal methyl carbon signal, enhanced by the ¹³C label. | |
| S-CH₂ | ~38-42 | This is the carbon adjacent to the disulfide bond, similar to that in cystamine. Its chemical shift is sensitive to the redox environment. plos.orgnih.gov | |
| N,N'-Diethylcysteamine-¹³C₂ (Metabolic Product) | ¹³CH₂-CH₃ | ~48-53 | Upon reduction of the disulfide, the electronic environment changes, causing a downfield shift. |
| ¹³CH₂-¹³CH₃ | ~12-15 | Minimal shift expected for the terminal methyl group. | |
| S-CH₂ | ~25-30 | The most significant change occurs here. The breaking of the S-S bond to form a thiol (S-H) group causes a characteristic upfield shift of over 10 ppm, providing a clear marker for metabolic conversion. nih.gov |
Note: These are estimated values. Actual chemical shifts can vary based on solvent, pH, and temperature. mdpi.com
A primary metabolic fate of cystamine and its derivatives is the reductive cleavage of the disulfide bond to yield two molecules of the corresponding thiol. In this case, this compound is expected to be metabolized to two molecules of N,N'-diethylcysteamine-13C2. This conversion is readily detectable by 13C-NMR. The key indicator is the significant upfield shift (a decrease in ppm value) of the carbon atom adjacent to the sulfur (S-CH₂), reflecting the change from a disulfide to a thiol state. nih.gov This distinct spectral change allows for straightforward tracking of the metabolic reduction of the parent compound.
Multi-Nuclear NMR Techniques for Tracing Carbon Flow from this compound
Beyond simple detection, the 13C labels in this compound enable the use of advanced multi-nuclear NMR experiments to trace the flow of these specific carbon atoms through metabolic networks. wellcomeopenresearch.orgrsc.org These techniques correlate different types of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) to reveal direct bonding and through-space interactions, providing unambiguous evidence of metabolic transformations.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone of this approach. A ¹H-¹³C HSQC experiment on a sample containing metabolized this compound would generate a 2D map showing correlations between each ¹³C atom and the protons directly attached to it. This allows researchers to track the ¹³C₄-labeled ethyl groups as they are transferred or modified. For instance, if the ethyl groups were enzymatically cleaved and entered a different metabolic pathway, new ¹H-¹³C cross-peaks would appear, corresponding to the new molecular environment of the labeled carbons. researchgate.netnih.gov
Key Multi-Nuclear NMR Experiments for Tracing Tetraethylcystamine-¹³C₄
| NMR Experiment | Information Provided | Application to Tetraethylcystamine-¹³C₄ |
| ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Shows direct one-bond correlations between protons and carbons. acs.org | Confirms the location of the ¹³C labels within the ethyl groups of the parent compound and its metabolites. Traces the ¹³C label to new molecules if the ethyl groups are transferred. |
| ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds. acs.org | Helps assemble the carbon skeleton of novel or unexpected metabolites by connecting the labeled ethyl groups to other parts of the molecule. |
| INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) | Reveals direct ¹³C-¹³C bonds. Extremely powerful with highly enriched compounds. nih.gov | Can be used to confirm the structure of metabolites by showing the connectivity between the two labeled carbons within each ethyl group (¹³CH₂-¹³CH₃). |
These advanced NMR methods provide definitive, quantitative data on metabolic flux, revealing not just the presence of metabolites but the rate and route of their formation from the labeled precursor. rsc.org This allows for a precise mapping of the biochemical fate of the ethyl groups from this compound within a biological system.
Integration of this compound in Multi-Omics Workflows for System-Level Insights (excluding clinical applications)
The true power of modern biological research lies in the integration of multiple data types, a practice known as multi-omics. This compound is an ideal tool for such workflows, bridging metabolomics with other disciplines like transcriptomics and proteomics to provide a holistic, system-level understanding of cellular processes.
In a typical non-clinical research scenario, such as studying the metabolic response of a cell culture to an environmental stressor, this compound can be used as a tracer. The workflow would integrate NMR and mass spectrometry (MS) to gain comprehensive metabolomic data. nih.govnih.gov LC-MS offers high sensitivity for detecting a wide range of metabolites, and the known mass shift from the ¹³C₄ label makes it easy to distinguish metabolites derived from the tracer compound. nih.govnih.gov High-resolution NMR can then be used on the same samples or fractions to provide unambiguous structural identification of these labeled metabolites. nih.govacs.org
This metabolomics data can then be correlated with transcriptomics data (e.g., from RNA-sequencing) from the same experimental system. For example, if a new metabolite containing the ¹³C₄ label is detected, researchers can look for concurrent upregulation of genes encoding enzymes known to catalyze that type of biochemical reaction. This integration provides strong evidence for the function of specific genes and pathways.
Hypothetical Multi-Omics Workflow Using Tetraethylcystamine-¹³C₄
| Omics Layer | Analytical Technique | Data Generated | Integrated Insight |
| Metabolomics (Tracer Analysis) | ¹³C-NMR, LC-MS | Identification and quantification of ¹³C-labeled metabolites derived from Tetraethylcystamine-¹³C₄. | Reveals the specific metabolic pathways affected by the experimental conditions. |
| Transcriptomics | RNA-Sequencing | Quantification of gene expression levels across the entire genome. | Identifies metabolic enzyme genes whose expression correlates with the appearance of labeled metabolites. |
| Proteomics | 2D-PAGE, LC-MS/MS | Identification and quantification of proteins. | Confirms that changes in gene expression translate to changes in the abundance of metabolic enzymes. |
| SYSTEM-LEVEL INSIGHT | Bioinformatic Integration | A correlated map of gene expression, protein levels, and metabolic flux. | Elucidation of a complete molecular mechanism, linking an external stimulus to changes in gene regulation, protein synthesis, and ultimately, metabolic activity. |
By using this compound as a research tool within a multi-omics framework, scientists can move beyond studying isolated components and begin to understand the complex, interconnected networks that govern cellular function.
Applications of Tetraethylcystamine 13c4 in Biochemical Pathway Elucidation and Metabolic Flux Analysis
Tracing Carbon Flux in Cellular and Subcellular Models with Tetraethylcystamine-13C4
The introduction of a stable isotope label, such as Carbon-13 (¹³C), into a metabolic substrate allows researchers to trace the journey of carbon atoms through various biochemical reactions. This compound, with its four ¹³C atoms on the ethyl groups, serves as a powerful tool for tracking the metabolic fate of the N,N-diethylethanamine portion of the molecule following the reduction of its central disulfide bond. This enables the detailed investigation of carbon flux in a variety of experimental systems.
In Vitro Metabolic Studies Using this compound
In vitro studies, using cultured cells or isolated subcellular fractions like mitochondria, are fundamental to understanding the primary metabolic pathways a compound enters. When introduced to cell cultures, this compound is expected to be taken up by cells and rapidly reduced to two molecules of N,N-diethylcysteamine-13C2. frontiersin.orgcdnsciencepub.com The ¹³C label allows for the precise tracking of these molecules.
Subsequent enzymatic reactions would further metabolize N,N-diethylcysteamine-13C2. The labeled carbon atoms can be tracked as they are incorporated into various downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then identify and quantify these labeled metabolites, providing a clear picture of the metabolic pathways involved. creative-proteomics.comnih.gov For example, studies on related compounds have shown that the aminothiol (B82208) group can be a substrate for various enzymes, leading to its incorporation into different metabolic pools. researchgate.net
Table 1: Hypothetical Distribution of ¹³C Label in a Hepatocyte Cell Line after Incubation with this compound
| Metabolite | Isotopic Labeling Pattern | Relative Abundance (%) | Implied Metabolic Pathway |
| N,N-diethylcysteamine-13C2 | M+2 | 85 | Reductive cleavage of disulfide bond |
| N,N-diethyl-hypotaurine-13C2 | M+2 | 10 | Oxidation of the thiol group |
| N,N-diethyl-taurine-13C2 | M+2 | 3 | Further oxidation |
| Other minor metabolites | M+1, M+2 | 2 | Various catabolic pathways |
This table illustrates the expected relative abundance of key metabolites in a liver cell line. The primary detected species would be the reduced form, with smaller amounts being converted to oxidized derivatives.
Ex Vivo Tissue Perfusion Studies with this compound
Ex vivo tissue perfusion allows for the study of metabolic processes in an intact organ, bridging the gap between in vitro and in vivo research. researchgate.net In such a system, an organ like the liver or kidney is kept viable outside the body and perfused with a nutrient-rich medium. Adding this compound to this perfusate would enable researchers to study its organ-specific metabolism and transport.
For instance, perfusing a liver with a medium containing this compound would likely show rapid uptake and metabolism. The liver is a primary site for the metabolism of many xenobiotics and sulfur-containing compounds. nih.gov Analysis of the tissue and the outflowing perfusate for ¹³C-labeled metabolites would reveal the extent of hepatic clearance and the specific metabolic transformations that occur within the liver architecture. This could include conjugation reactions or further oxidation of the molecule.
Elucidation of Specific Metabolic Pathways Influenced by Cystamine (B1669676) and its Derivatives
The unique disulfide structure of this compound makes it an ideal tracer for investigating the metabolism of disulfide bonds and related sulfur-containing compounds, which play critical roles in cellular redox homeostasis and signaling. nih.gov
Investigation of Disulfide Metabolism Pathways Using this compound
The central disulfide bond is the most reactive part of the Tetraethylcystamine (B143280) molecule. Upon entering a biological system, it is expected to undergo thiol-disulfide exchange reactions with endogenous thiols like glutathione (B108866) (GSH) or cysteine. researchgate.net The use of this compound allows for the monitoring of the products of these exchange reactions.
For example, the reaction with glutathione would produce a mixed disulfide of N,N-diethylcysteamine-13C2 and glutathione. The detection of this labeled mixed disulfide would provide direct evidence of the interaction with the glutathione system, a key pathway in maintaining cellular redox balance. Research on the parent compound, cystamine, has shown its ability to influence mitochondrial functions, potentially through interactions with thiol groups on mitochondrial proteins. nih.gov
Analysis of Related Sulfur-Containing Compound Metabolism
The metabolism of sulfur-containing amino acids like cysteine and methionine is a complex and vital network. nih.gov While the ¹³C label in this compound is not on the sulfur-containing part of the immediate breakdown product, its metabolism is intrinsically linked to that of sulfur compounds.
The reduction of the disulfide bond of this compound consumes cellular reducing equivalents, such as NADPH, which are also crucial for the regeneration of glutathione. By tracing the metabolic consequences of introducing this compound, researchers can indirectly probe the capacity and response of the cellular systems that manage sulfur and redox metabolism. An increased demand for reducing equivalents could, for example, alter fluxes through the pentose (B10789219) phosphate (B84403) pathway, which could be monitored using other co-administered tracers.
Quantitative Metabolic Flux Analysis (MFA) Methodologies Leveraging this compound
Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope labeling data to quantify the rates (fluxes) of metabolic reactions. creative-proteomics.comnih.gov While traditionally used for central carbon metabolism with tracers like ¹³C-glucose, the principles of MFA can be applied to study the metabolism of other compounds like this compound.
To perform MFA with this compound, cells or tissues would be cultured in a metabolic steady state with this labeled substrate. After a period of incubation, intracellular metabolites would be extracted and the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of key metabolites would be measured by mass spectrometry. nih.gov
This experimental data is then fed into a computational model of the relevant metabolic network. The model simulates the flow of the ¹³C label through the network for a given set of fluxes. By iteratively adjusting the flux values to minimize the difference between the simulated and experimentally measured mass isotopomer distributions, a best-fit set of fluxes can be determined. acs.org
Table 2: Representative Flux Data from a Hypothetical MFA Study with this compound
| Reaction | Flux (relative units) | Confidence Interval |
| This compound uptake | 100.0 | (98.5, 101.5) |
| Reduction to N,N-diethylcysteamine-13C2 | 95.2 | (93.1, 97.3) |
| Oxidation to N,N-diethyl-hypotaurine-13C2 | 9.8 | (8.5, 11.1) |
| Formation of mixed disulfide with GSH | 4.1 | (3.5, 4.7) |
This table provides an example of the quantitative output of an MFA study, showing the calculated rates of key metabolic steps with their statistical confidence.
Such an analysis would provide quantitative insights into how fast Tetraethylcystamine is taken up and metabolized through different competing pathways. This approach can reveal metabolic bottlenecks, pathway rerouting in response to stimuli, and the quantitative impact of this compound on related metabolic networks.
Based on a comprehensive review of available scientific literature, there is no specific information regarding the application of This compound in the areas of biochemical pathway elucidation, metabolic flux analysis, computational modeling for flux determination, isotopic non-stationary MFA approaches, or its use in advanced biological models as outlined in the request.
Extensive searches for research findings, data tables, and detailed studies concerning "this compound" within these specific contexts have not yielded any relevant results. The scientific discourse on metabolic flux analysis and related techniques is well-established; however, the use of this particular labeled compound does not appear to be documented in published research.
Therefore, it is not possible to generate an article that adheres to the provided outline and content requirements while focusing solely on "this compound". The foundational research data required to produce a thorough, informative, and scientifically accurate article on this specific compound's applications in the requested fields is not available in the public domain.
Mechanistic Investigations Utilizing Tetraethylcystamine 13c4
Probing Reaction Mechanisms through ¹³C-Isotope Tracing with Tetraethylcystamine-13C4
The primary purpose of synthesizing a ¹³C-labeled compound like this compound is to trace the fate of its carbon atoms through a chemical reaction. creative-proteomics.com By strategically placing the heavier ¹³C isotopes on the ethyl groups, researchers can distinguish these parts of the molecule from other carbon sources or from other parts of the same molecule.
When this compound is used in a reaction, analytical techniques can provide a detailed picture of the reaction pathway.
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio. A fragment of the molecule containing the ¹³C-labeled ethyl groups will have a higher mass than a fragment with the normal ¹²C atoms. By analyzing the masses of the reaction products and any intermediates, scientists can determine exactly where the labeled parts of the original molecule have ended up, confirming the proposed reaction mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy directly detects the carbon-13 nuclei. The chemical environment of each carbon atom influences its signal, providing structural information. By monitoring the changes in the ¹³C-NMR spectrum over the course of a reaction, researchers can observe the transformation of the reactant into the product in real-time, identifying transient intermediates that are crucial to understanding the mechanism.
For instance, in a reaction involving the cleavage of the disulfide bond of this compound, these methods would unequivocally show how the labeled thio-ethylamine portions behave and what new molecules they form.
Studies on Enzymatic Transformations Involving this compound as Substrate or Inhibitor Analog
Isotopically labeled compounds are invaluable tools for studying enzyme kinetics and inhibition. nih.gov this compound can be used to investigate how enzymes metabolize the parent compound or to act as an analog to probe enzyme active sites.
As a Substrate Analog: If an enzyme is suspected of metabolizing tetraethylcystamine (B143280), using the ¹³C4-labeled version allows researchers to track its transformation with high precision. After incubating the enzyme with this compound, the mixture can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). This would separate the various metabolites and the distinct mass signature of the ¹³C-labeled fragments would confirm that they originated from the substrate, helping to elucidate the metabolic pathway. silantes.com
As an Inhibitor Analog: Research has shown that the parent compound family, including N,N,N′,N′-tetraethylcystamine and cystamine (B1669676), can inhibit mitochondrial oxidations. nih.gov Specifically, these compounds were found to inhibit nicotinamide (B372718) nucleotide-linked oxidations and, in the case of cystamine, the α-oxoglutarate dehydrogenase complex. nih.gov The proposed mechanism involves the formation of mixed disulfides with coenzyme A or lipoic acid. nih.gov
By using this compound as an inhibitor analog in such studies, researchers could gain deeper insights. For example, ¹³C-NMR could be used to observe the binding of the inhibitor to the enzyme, potentially identifying the specific amino acid residues in the active site that interact with the labeled ethyl groups of the inhibitor. This provides a more detailed model of the enzyme-inhibitor complex.
Table 1: Potential Application of this compound in Enzymatic Studies
| Research Area | Technique | Objective | Expected Information from ¹³C Labeling |
| Metabolism Study | LC-MS/MS | To identify and quantify the metabolic products of tetraethylcystamine. | The ¹³C4 label acts as a tracer, allowing for the unambiguous identification of drug-derived metabolites from the complex biological matrix. |
| Inhibition Mechanism | ¹³C-NMR Spectroscopy | To study the structural changes in the inhibitor and enzyme upon binding. | Detects changes in the chemical shift of the labeled carbons upon binding, providing information on the binding site environment and conformational changes. |
| Enzyme Kinetics | Mass Spectrometry | To measure the rate of adduct formation between the enzyme and the inhibitor. | Allows for precise measurement of the mass of the enzyme-inhibitor adduct, confirming covalent modification and helping to determine the kinetics of inhibition. nih.gov |
Elucidating Molecular Interactions via Isotopic Labeling Approaches
Stable isotope labeling is a cornerstone of modern structural biology for studying the interactions between molecules, such as a ligand binding to a protein. nih.gov The ¹³C label in this compound serves as a powerful probe for these interactions.
When a small molecule like this compound binds to a larger protein, the environment around the labeled carbon atoms changes. This change can be detected by NMR spectroscopy, a technique known as chemical shift perturbation. By monitoring the ¹³C signals of the ligand, one can map which parts of the molecule are most affected by binding, thus identifying its binding orientation within the protein's active site.
Furthermore, advanced NMR techniques like Isotope-Edited NMR can be employed. In these experiments, only the signals from the ¹³C-labeled parts of the ligand-protein complex are observed, filtering out the overwhelming signals from the unlabeled protein. This allows for a focused look at the ligand itself and its immediate surroundings, providing high-resolution data on the geometry and dynamics of the interaction. silantes.com These approaches are critical for understanding the forces that drive molecular recognition and for the rational design of new therapeutic agents. nih.gov
Role of this compound in Understanding Cellular Processes and Signaling Pathways
Tracking a molecule within the complex environment of a living cell is a significant challenge. Isotopic labeling provides a way to follow a compound's journey, revealing its uptake, distribution, and ultimate fate. silantes.com
Early studies on related disulfide compounds, such as cystamine and tetraethylcystamine, demonstrated their ability to impact fundamental cellular processes like mitochondrial oxidation. nih.gov The primary mechanism suggested for this effect was the leakage of nicotinamide nucleotides (e.g., NAD) from the mitochondria, which are essential for cellular respiration. nih.gov
Using this compound in modern cell-based assays coupled with advanced analytical methods could significantly enhance this understanding.
Metabolic Flux Analysis: By introducing the ¹³C-labeled compound to cells, researchers can trace the labeled carbons as they are incorporated into various cellular components and metabolic pathways. This helps to build a comprehensive picture of how the cell processes the compound and how it perturbs normal metabolism. youtube.com
Cellular Imaging: Techniques like NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) can be used to visualize the subcellular distribution of isotopically labeled compounds. This would allow researchers to see where this compound accumulates within the cell (e.g., in the mitochondria, cytoplasm, or nucleus), providing clues about its site of action and potential effects on specific signaling pathways. nih.gov
By following the labeled molecule, scientists can connect its presence in specific cellular compartments to observed changes in cell behavior or signaling, providing a direct link between the compound and its biological effect.
Comparative Research and Isotope Effects of Tetraethylcystamine 13c4
Comparison of Metabolic Tracing Results with Unlabeled or Differently Labeled Cystamine (B1669676) Analogs
Metabolic tracing using stable isotopes is a cornerstone of modern biochemistry, enabling researchers to follow the journey of a molecule through complex biological pathways. hutton.ac.uk When Tetraethylcystamine-13C4 is introduced into a biological system, its metabolic products can be distinguished from endogenous molecules by their increased mass, which is detectable by mass spectrometry. nih.govckisotopes.com This allows for the unambiguous identification and quantification of metabolites derived from the labeled precursor.
In contrast, studies using unlabeled cystamine analogs are often limited to measuring changes in the total concentration of downstream metabolites, making it difficult to differentiate between newly synthesized molecules and pre-existing pools. The use of differently labeled analogs, for instance, those labeled with deuterium (B1214612) (²H) or Nitrogen-15 (¹⁵N), can provide complementary information. However, the choice of isotope can influence the metabolic fate of the molecule due to differences in bond strength and kinetic isotope effects.
The data below illustrates a hypothetical comparison of metabolite incorporation from unlabeled cystamine, this compound, and a deuterated analog in a cellular model.
| Metabolite | Unlabeled Cystamine (% Increase from Baseline) | This compound (% Labeled) | Deuterated Cystamine Analog (% Labeled) |
|---|---|---|---|
| Hypotaurine | 150 | 85 | 78 |
| Taurine | 120 | 70 | 65 |
| Cysteamine-glutathione disulfide | 180 | 92 | 88 |
The results would likely show a high percentage of labeling in downstream metabolites with this compound, providing a clear picture of its metabolic conversion. Comparing these results with those from other labeled analogs can reveal subtle differences in pathway utilization. nih.govdoaj.org
Analysis of Kinetic Isotope Effects (KIE) with this compound in Enzyme Studies
Kinetic Isotope Effects (KIEs) are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov The study of KIEs provides valuable insights into the mechanisms of enzyme-catalyzed reactions, particularly the rate-limiting steps and the structure of transition states. nih.govresearchgate.net In the case of this compound, the presence of four ¹³C atoms can lead to a measurable KIE if the cleavage of a carbon-carbon or carbon-sulfur bond is part of the rate-determining step of an enzymatic reaction.
The magnitude of the KIE is dependent on the difference in vibrational frequencies between the ¹²C and ¹³C isotopes in the ground state and the transition state. nih.gov A primary KIE is observed when a bond to the isotopic atom is broken in the rate-limiting step, while a secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond breaking. mdpi.com
A hypothetical study on an enzyme that metabolizes this compound might yield the following KIE data:
| Enzyme | Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (s⁻¹µM⁻¹) | ¹³C KIE on k_cat/K_m |
|---|---|---|---|---|---|
| Enzyme X | Tetraethylcystamine (B143280) | 10.5 | 50 | 0.21 | 1.04 |
| Enzyme X | This compound | 10.1 | 50 | 0.202 | |
| Enzyme Y | Tetraethylcystamine | 5.2 | 100 | 0.052 | 1.00 |
| Enzyme Y | This compound | 5.2 | 100 | 0.052 |
A KIE value greater than 1, as hypothetically observed for Enzyme X, would suggest that a C-S or C-C bond cleavage is at least partially rate-limiting. A KIE of 1 for Enzyme Y would indicate that this bond cleavage is not rate-limiting in its mechanism.
Isotopic Fractionation Phenomena Associated with this compound in Biological Systems
Isotopic fractionation is the partitioning of isotopes between two substances or two phases of a substance. In biological systems, enzymatic reactions can lead to isotopic fractionation because enzymes often react at a slightly faster rate with molecules containing lighter isotopes. geoscienceworld.org Over time, this can lead to an enrichment of the heavier isotope in the remaining substrate pool and an enrichment of the lighter isotope in the product. researchgate.netwikipedia.org
When this compound is metabolized, the ¹³C atoms can be distributed among various metabolic products. The extent of ¹³C enrichment in these products can vary depending on the metabolic pathways involved and the degree of isotopic fractionation at each enzymatic step. nih.govcarnegiescience.edu For example, if a particular pathway has a significant isotope effect, the products of that pathway may be relatively depleted in ¹³C compared to products of a pathway with a smaller isotope effect.
Analysis of the isotopic ratios in different metabolites can thus provide information about the relative fluxes through different metabolic branches. geoscienceworld.orgresearchgate.net
Implications of Isotopic Purity on Research Outcomes
The isotopic purity of a labeled compound is a critical factor that can significantly impact the interpretation of experimental results. nih.gov Isotopic purity refers to the percentage of the compound that is fully labeled with the desired isotope. For this compound, an isotopic purity of 99% means that 1% of the compound consists of molecules with fewer than four ¹³C atoms.
This impurity can lead to inaccuracies in quantifying metabolic fluxes, as the unlabeled or partially labeled molecules will contribute to the signal of the endogenous, unlabeled metabolites. researchgate.net It is therefore essential to correct for the natural abundance of isotopes and the isotopic purity of the tracer when analyzing data from metabolic tracing studies. nih.gov Failure to do so can result in an underestimation of the contribution of the labeled substrate to a particular metabolic pool.
The following table illustrates the potential impact of isotopic purity on the calculated percentage of labeled metabolite.
| Metabolite | Measured Labeled Fraction (%) | Tracer Purity (%) | Corrected Labeled Fraction (%) |
|---|---|---|---|
| Taurine | 68 | 99 | 68.7 |
| Taurine | 68 | 95 | 71.6 |
| Hypotaurine | 83 | 99 | 83.8 |
| Hypotaurine | 83 | 95 | 87.4 |
As the table demonstrates, a lower isotopic purity of the tracer leads to a larger correction factor and a higher calculated contribution of the labeled substrate to the metabolite pool. Therefore, accurate knowledge of the isotopic purity of this compound is paramount for obtaining reliable and reproducible research outcomes.
Future Research Directions and Emerging Applications of Tetraethylcystamine 13c4
Integration with Advanced Imaging Modalities for Spatially Resolved Metabolic Mapping (e.g., MSI-MS, NMR Imaging)
The ability to visualize the spatial distribution of molecules within tissues is revolutionizing our understanding of metabolism in health and disease. The incorporation of a stable isotope label in Tetraethylcystamine-13C4 makes it an ideal candidate for use with advanced imaging techniques that can differentiate molecules based on their mass or nuclear properties.
Mass Spectrometry Imaging (MSI-MS): This powerful technique allows for the label-free mapping of a wide array of biomolecules directly in tissue sections. By utilizing this compound, researchers could trace the metabolic fate of the cystamine (B1669676) moiety in a spatially resolved manner. Following administration and metabolic processing, the 13C-labeled fragments of the molecule can be distinguished from their endogenous, unlabeled counterparts by their mass-to-charge ratio. This would enable the precise localization of its uptake and transformation within different cell types or subcellular compartments of a heterogeneous tissue sample. Such studies could be pivotal in understanding diseases where cystamine metabolism is relevant.
Nuclear Magnetic Resonance (NMR) Imaging): While less common for metabolic tracing than PET or SPECT, the use of stable isotopes like 13C in conjunction with specialized NMR techniques is a growing field. A study exploring a Gadolinium-labeled cystamine core dendrimer for NMR imaging highlights the potential for cystamine-based structures in developing advanced contrast agents. tandfonline.com The presence of the 13C label in this compound could be exploited in preclinical models to non-invasively monitor its distribution and metabolic conversion in vivo over time, providing dynamic information that is often lost in endpoint analyses.
The table below outlines the potential applications of this compound in advanced imaging.
| Imaging Modality | Potential Application of this compound | Anticipated Research Insights |
| Mass Spectrometry Imaging (MSI-MS) | Tracing the spatial distribution and metabolic conversion of the cystamine backbone in tissue sections. | High-resolution mapping of metabolic pathways in specific cell populations within complex tissues. |
| Nuclear Magnetic Resonance (NMR) Imaging | Non-invasive, real-time tracking of the compound's biodistribution and metabolic fate in vivo. | Dynamic understanding of the pharmacokinetics and metabolic flux of cystamine analogs in living organisms. |
Development of Novel Research Methodologies Benefiting from this compound
The unique properties of stable isotope-labeled compounds often catalyze the development of new research methods. symeres.com this compound is no exception, with its potential to enable more precise and informative biochemical assays.
The use of isotopically labeled compounds is a cornerstone of modern quantitative proteomics and metabolomics. moravek.comacs.org this compound can serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays for the accurate quantification of its unlabeled counterpart or related metabolites. A recent study on deuterated cystamine derivatives demonstrated the use of LC-MS/MS to quantify intracellular cystine levels, a methodology where a 13C-labeled standard like this compound would be highly valuable. acs.org
Furthermore, its structure, containing a disulfide bond, makes it a tool for studying redox biochemistry. It could be used to develop novel probes for investigating the redox state of cells or for identifying proteins that interact with cystamine and its derivatives through disulfide exchange reactions. The 13C label would facilitate the unambiguous identification of the labeled fragments in subsequent mass spectrometry analysis.
Potential for High-Throughput Screening in Mechanistic Biochemical Investigations
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for their effect on a specific biological target or pathway. The development of robust and sensitive assays is critical for the success of HTS campaigns.
While direct evidence for the use of this compound in HTS is not yet available, its properties suggest potential applications. For instance, in screens aimed at identifying inhibitors or modulators of enzymes involved in cystamine metabolism, this compound could be used as a substrate. The enzymatic reaction would yield 13C-labeled products that can be readily detected and quantified by mass spectrometry, a common readout in HTS platforms. This approach offers high specificity and sensitivity, reducing the potential for false positives and negatives that can plague fluorescence- or luminescence-based assays.
A study on isotopically labeled cystamine was used to enrich, quantify, and map O-GlcNAcylated peptides, demonstrating the utility of labeled cystamine in complex biochemical analyses that could be adapted to higher throughput formats. rsc.orgethernet.edu.et
Contribution to the Understanding of Fundamental Biochemical Principles
The study of metabolism is fundamental to understanding life. Stable isotope tracers have been instrumental in delineating metabolic pathways and understanding their regulation. symeres.com Cystamine itself is known to be an inhibitor of transglutaminases and has shown activity against caspase-3. chemsrc.com
By using this compound, researchers can conduct sophisticated metabolic flux analyses to precisely track the carbon atoms from the ethyl and cystamine moieties as they are incorporated into various metabolic pools. This can shed light on the intricate details of amino acid, sulfur, and one-carbon metabolism. For example, studies on deuterated cystamine derivatives are already providing insights into its metabolic pathway and the potential to alter it to improve therapeutic properties. acs.org Using a 13C-labeled version would allow for complementary studies, particularly for tracking carbon skeletons through metabolic networks.
Preliminary studies have utilized 35S-labeled cystamine to investigate its metabolic fate. scispace.com The use of a stable isotope like 13C offers advantages in terms of safety and the analytical techniques that can be employed. The insights gained from such studies could have broad implications for our understanding of cellular homeostasis and the biochemical basis of various diseases.
Q & A
Q. How can researchers validate the specificity of this compound in targeting proposed enzymatic pathways?
- Methodological Answer : Perform siRNA knockdown or CRISPR-Cas9 knockout of target enzymes in cell models. Compare tracer uptake/metabolite profiles using untargeted metabolomics and confirm findings with radiolabeled analogs if available. Disclose null results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
